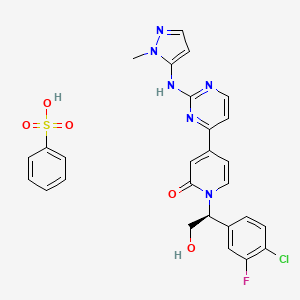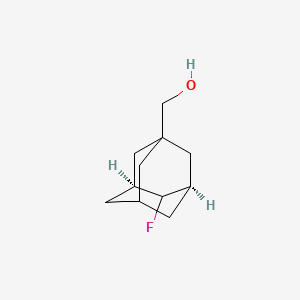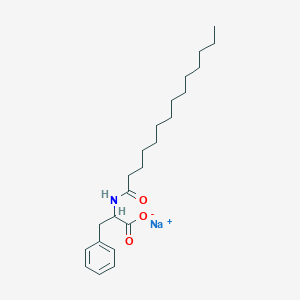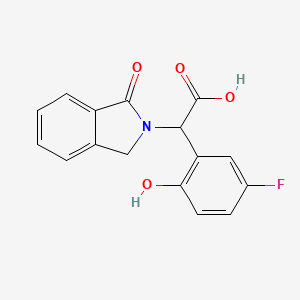
Ravoxertinib besylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ravoxertinib besylate is a small molecule inhibitor that targets extracellular signal-regulated kinase 1 and 2 (ERK1/2). It is primarily investigated for its potential therapeutic applications in treating various types of cancer and neurological disorders. The compound is known for its high selectivity and potency in inhibiting ERK1/2, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ravoxertinib besylate involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Substitution reactions: Various substitution reactions are carried out to introduce functional groups such as chloro, fluoro, and hydroxyl groups at specific positions on the pyrimidine ring.
Coupling reactions: The final step involves coupling the pyrimidine core with other intermediates to form the complete Ravoxertinib molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ravoxertinib besylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups on the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further investigated for their biological activity .
Scientific Research Applications
Ravoxertinib besylate has a wide range of scientific research applications, including:
Cancer research: It is being investigated for its potential to inhibit the growth of cancer cells by targeting the ERK1/2 pathway.
Neurological disorders: Studies have shown that this compound can improve long-term neurological deficits in experimental models of subarachnoid hemorrhage by inhibiting ERK1/2 signaling.
Drug development: The compound is used as a tool in drug discovery to study the role of ERK1/2 in various diseases and to develop new therapeutic agents.
Mechanism of Action
Ravoxertinib besylate exerts its effects by selectively inhibiting ERK1/2, which are key components of the MAPK signaling pathway. This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and survival. By inhibiting ERK1/2, this compound can disrupt these processes, leading to the suppression of cancer cell growth and the improvement of neurological outcomes in certain disorders .
Comparison with Similar Compounds
Similar Compounds
Trametinib: Another inhibitor of the MAPK pathway, specifically targeting MEK1/2.
Cobimetinib: A selective inhibitor of MEK1/2, used in combination with other therapies for cancer treatment.
Selumetinib: An inhibitor of MEK1/2, investigated for its potential in treating various cancers.
Uniqueness of Ravoxertinib Besylate
This compound is unique due to its high selectivity and potency in inhibiting ERK1/2. Unlike other inhibitors that target upstream components of the MAPK pathway, this compound directly targets ERK1/2, providing a more specific approach to modulating this signaling pathway. This specificity makes it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
1817728-45-2 |
|---|---|
Molecular Formula |
C27H24ClFN6O5S |
Molecular Weight |
599.0 g/mol |
IUPAC Name |
benzenesulfonic acid;1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one |
InChI |
InChI=1S/C21H18ClFN6O2.C6H6O3S/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14;7-10(8,9)6-4-2-1-3-5-6/h2-11,18,30H,12H2,1H3,(H,24,26,27);1-5H,(H,7,8,9)/t18-;/m1./s1 |
InChI Key |
TWSFAQBOAWKKIH-GMUIIQOCSA-N |
Isomeric SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Boc-3-carboxymethyl-6-methyl-2,3-dihydro-pyrido[3,2-b][1,4]oxazine](/img/structure/B12276103.png)

![(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B12276109.png)
acetic acid](/img/structure/B12276110.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276112.png)



![(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276145.png)
![(1S,4R,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12276149.png)

![6,7-Dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylic acid](/img/structure/B12276158.png)
![1-(4-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentane-1-carboxamide](/img/structure/B12276159.png)
![Ethyl 2-acetamido-3-[4-(diethoxyphosphorylmethyl)phenyl]propanoate](/img/structure/B12276161.png)
